![molecular formula C27H26ClN3O B2883944 1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine CAS No. 339019-78-2](/img/structure/B2883944.png)

1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

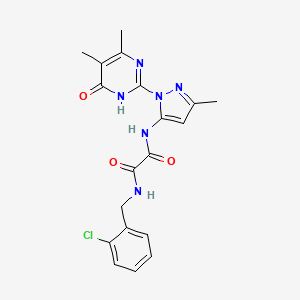

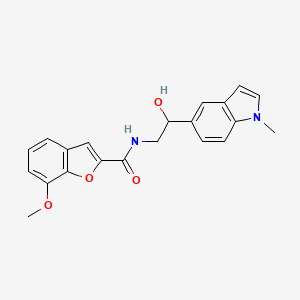

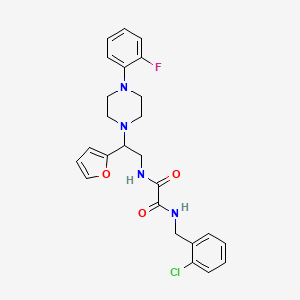

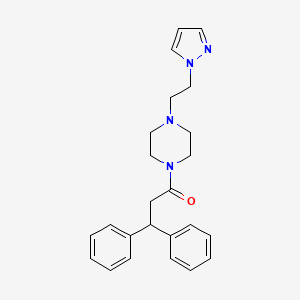

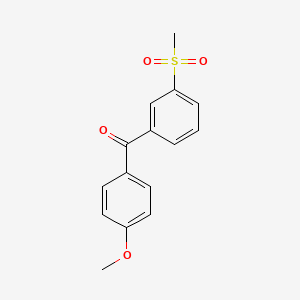

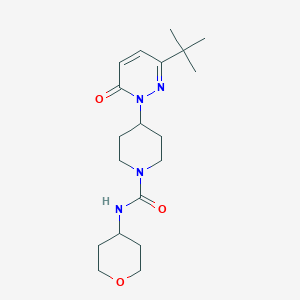

The synthesis of 1-benzhydryl piperazine derivatives has been reported in various studies . For instance, 14 new 1,4-disubstituted piperazine derivatives were synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis

The molecular structure of “1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine” includes a piperazine ring attached to a benzhydryl group and an isoxazole ring. The exact structure can be confirmed through spectroscopic analysis and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-benzhydryl piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C27H26ClN3O) and molecular weight (443.98). More specific properties such as melting point, boiling point, and solubility can be determined through experimental procedures .Aplicaciones Científicas De Investigación

BCPIP has been studied extensively for its potential use in a variety of scientific and medical applications. BCPIP has been found to have anti-inflammatory, anti-cancer, and antifungal properties, and has been studied for its potential to be used as an insecticide. BCPIP has also been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, HIV, and malaria. BCPIP has also been studied for its potential to be used as a drug delivery system, as well as for its potential to be used in the development of novel drugs.

Mecanismo De Acción

Target of Action

It is known that similar compounds have been used as histone deacetylase (hdac) inhibitors .

Mode of Action

It is known that hdac inhibitors work by blocking the action of hdac, leading to an accumulation of acetylated histones, which can affect gene expression .

Biochemical Pathways

Hdac inhibitors are known to affect gene expression, which can have downstream effects on various cellular processes .

Result of Action

Hdac inhibitors are known to have anti-cancer activity, and 1-benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine has been studied for its potential anti-metastatic effects in breast cancer .

Action Environment

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BCPIP has several advantages and limitations for use in lab experiments. One of the main advantages of BCPIP is its high yield in the synthesis process, which allows for the use of large quantities of the compound in experiments. Additionally, BCPIP is relatively non-toxic and has a low environmental impact, making it a safe and effective compound for use in laboratory experiments. However, BCPIP is also limited in its applications, as it has only been studied for its potential use in a limited number of scientific and medical applications.

Direcciones Futuras

The potential applications of BCPIP are vast and varied. BCPIP has been studied for its potential to be used as an insecticide, as well as for its potential to be used as a therapeutic agent for a variety of diseases, including cancer, HIV, and malaria. BCPIP has also been studied for its potential to be used as a drug delivery system, as well as for its potential to be used in the development of novel drugs. Additionally, BCPIP has been studied for its potential to be used as a diagnostic agent, as well as for its potential to be used in the development of vaccines. Finally, BCPIP has been studied for its potential to be used in the development of new materials, such as biodegradable plastics.

Métodos De Síntesis

BCPIP has been synthesized in a variety of ways. One of the most common methods is the reaction of 1-chloro-4-methoxybenzene and isoxazole-3-carboxaldehyde in an alkaline medium. This reaction yields BCPIP in a high yield of up to 92%. Other synthesis methods have also been developed, such as the reaction of benzhydryl chloride and 4-chloro-3-isoxazolecarboxaldehyde in the presence of a base.

Safety and Hazards

Safety precautions should be taken while handling this compound. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Propiedades

IUPAC Name |

3-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(2-chlorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O/c28-25-14-8-7-13-24(25)26-19-23(29-32-26)20-30-15-17-31(18-16-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIXLSQKORVGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-cyclohexyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2883864.png)

![3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2883870.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2883872.png)

![4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2883875.png)

![N-(4-bromo-3-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2883876.png)

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)

![N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2883881.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2883883.png)